molecular formula C9H19NO2 B2787984 4-(3-Methoxypropoxy)piperidine CAS No. 79025-24-4

4-(3-Methoxypropoxy)piperidine

Cat. No. B2787984
CAS RN: 79025-24-4
M. Wt: 173.256
InChI Key: ITYSLFBEYUSSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Methoxypropoxy)piperidine” is a chemical compound . Its empirical formula is C9H20ClNO2 and its molecular weight is 209.71 .


Synthesis Analysis

The synthesis of piperidines, which “this compound” is a derivative of, involves the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

Piperidine, the core structure of “this compound”, is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of related molecules adopt a stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Piperidine, which “this compound” is derived from, is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-(3-Methoxypropoxy)piperidine: is a valuable synthetic intermediate in the pharmaceutical industry. It is used to construct various piperidine derivatives that are key components in many drugs . The versatility of this compound allows for the development of medications with a wide range of therapeutic effects, including analgesic, antipsychotic, and antihypertensive properties.

Anticancer Agent Development

Research has shown that piperidine derivatives exhibit significant anticancer activitiesThis compound can be used to synthesize compounds that act as clinical agents against various cancers, such as breast, prostate, colon, lung, and ovarian cancers . These compounds work by regulating crucial signaling pathways and inhibiting cell migration, contributing to cancer cell death.

Antimicrobial and Antifungal Applications

The structural flexibility of This compound allows for the creation of antimicrobial and antifungal agents. By modifying the piperidine nucleus, researchers can develop new drugs that combat resistant strains of bacteria and fungi, addressing a critical need in the fight against infectious diseases .

Neurodegenerative Disease Treatment

Piperidine derivatives, synthesized using This compound , show promise in treating neurodegenerative diseases. These compounds can potentially be used in therapies for conditions like Alzheimer’s disease, offering hope for patients and families affected by these challenging illnesses .

Analgesic and Anti-inflammatory Drugs

The piperidine moiety is a common feature in many analgesic and anti-inflammatory drugsThis compound serves as a starting point for synthesizing these types of medications, providing relief for millions of people suffering from chronic pain and inflammatory conditions .

Pharmacological Enhancer

This compound: derivatives can act as bio-enhancers, improving the bioavailability and efficacy of other drugs. This application is particularly valuable in increasing the therapeutic impact of medications without increasing the dosage, thereby reducing potential side effects .

Safety and Hazards

Piperidine, the core structure of “4-(3-Methoxypropoxy)piperidine”, is a corrosive substance and can cause severe burns and eye damage . It’s important to use appropriate personal protective equipment, including gloves and eye protection, when handling it .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “4-(3-Methoxypropoxy)piperidine” could be in the development of new pharmaceuticals .

properties

IUPAC Name

4-(3-methoxypropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-7-2-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYSLFBEYUSSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-acetyl-4-hydroxypiperidine (30.5 g.) in dimethylformamide (200 ml.) is added dropwise to a stirred suspension of sodium hydride (11.26 g., 50% dispersion in mineral oil) in dimethylformamide (300 ml.) under an atmosphere of nitrogen. The reaction temperature is kept below 30° C. by external cooling and, after the addition is complete, stirring is continued for a further 11/4 hours. A solution of 1-bromo-3-methoxypropane (35.2 g.) in dimethylformamide (100 ml.) is then added dropwise with external cooling, and the resulting clear solution is stirred at room temperature overnight. The reaction mixture is then evaporated in vacuo, the residue partitioned between water and chloroform, the organic extracts dried (Na2SO4) and evaporated to leave a crude residue. The above aqueous phase is saturated with sodium chloride, further extracted with chloroform, and the organic phase is dried (Na2SO4), and evaporated to leave a further residue. This residue is combined with the original residue and heated on a steam bath overnight with hydrochloric acid (243 ml., 2N). The reaction mixture is extracted with chloroform to remove the residual mineral oil, the aqueous phase concentrated, basified with sodium hydroxide (pH 12), then reextracted with chloroform. The organic extracts are washed with brine, dried (Na2SO4) and evaporated to afford the desired product.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.